

# Mizagliflozin: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Mizagliflozin** is a potent and highly selective inhibitor of the sodium-glucose cotransporter 1 (SGLT1).[1][2] Initially investigated for its potential as an antidiabetic agent, its unique mechanism of action, primarily localized to the gastrointestinal tract, has led to its exploration for other therapeutic applications, including the management of functional constipation and post-bariatric hypoglycemia.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, and available experimental data for **Mizagliflozin**.

#### **Chemical Structure and Identifiers**

**Mizagliflozin** is a complex organic molecule with the systematic IUPAC name 2,2-dimethyl-3-[[3-[4-[[3-(β-D-glucopyranosyloxy)-5-(1-methylethyl)-1H-pyrazol-4-yl]methyl]-3-methylphenoxy]propyl]amino]propanamide. Its chemical structure is characterized by a glucose moiety linked to a pyrazole ring, which is further connected to a substituted phenoxypropylamine chain.



| Identifier        | Value                                                                                                                                                                                                                                              |  |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name        | 2,2-dimethyl-3-[[3-[4-[[3-(β-D-glucopyranosyloxy)-5-(1-methylethyl)-1H-pyrazol-4-yl]methyl]-3-methylphenoxy]propyl]amino]propanamide                                                                                                               |  |
| CAS Number        | 666843-10-3                                                                                                                                                                                                                                        |  |
| Molecular Formula | C28H44N4O8                                                                                                                                                                                                                                         |  |
| Molecular Weight  | 564.68 g/mol                                                                                                                                                                                                                                       |  |
| SMILES            | Cc1cc(OCCCNCC(C)  (C)C(=O)N)ccc1Cc1c(O[C@H]2OINVALID-LINKINVALID-LINKINVALID-LINK[C@H]2O)n[nH]c1C(C)C                                                                                                                                              |  |
| InChI             | InChI=1S/C28H44N4O8/c1-15(2)21-19(25(32-31-21)40-26-24(36)23(35)22(34)20(13-33)39-26)12-17-7-8-18(11-16(17)3)38-10-6-9-30-14-28(4,5)27(29)37/h7-8,11,15,20,22-24,26,30,33-36H,6,9-10,12-14H2,1-5H3,(H2,29,37) (H,31,32)/t20-,22-,23+,24-,26+/m1/s1 |  |

# **Physicochemical and Pharmacological Properties**

**Mizagliflozin** is a white to off-white solid. It is a potent inhibitor of human SGLT1 with a Ki of 27 nM and exhibits high selectivity over SGLT2 (over 300-fold).[1]

| Property                      | Value                                   | Reference |
|-------------------------------|-----------------------------------------|-----------|
| Mechanism of Action           | Selective SGLT1 Inhibitor               | [1][2]    |
| Ki (hSGLT1)                   | 27 nM                                   | [1]       |
| Selectivity (SGLT1 vs. SGLT2) | >300-fold                               | [1]       |
| Solubility                    | Methanol: 250 mg/mL; DMSO:<br>100 mg/mL |           |



# Pharmacokinetics (in vivo, rat model)

Studies in rats have shown that **Mizagliflozin** has low systemic bioavailability following oral administration, consistent with its intended local action in the intestine.

| Parameter                    | Intravenous (0.3<br>mg/kg)              | Oral (3 mg/kg)                          | Reference |
|------------------------------|-----------------------------------------|-----------------------------------------|-----------|
| Half-life (t1/2)             | 0.23 h                                  | 1.14 h                                  | [4][5]    |
| Absolute<br>Bioavailability  | -                                       | 0.02%                                   | [4][5]    |
| Primary Route of Elimination | Feces (98.4% after oral administration) | Feces (98.4% after oral administration) | [4][5][6] |
| Major Metabolite             | KP232 (aglycone)                        | KP232 (aglycone)                        | [4][5][6] |

# **Pharmacodynamics and Clinical Efficacy**

Clinical studies have demonstrated the effects of **Mizagliflozin** on glucose metabolism and bowel function.

| Indication                  | Key Findings                                                                            | Reference |
|-----------------------------|-----------------------------------------------------------------------------------------|-----------|
| Functional Constipation     | Increased spontaneous bowel movements per week compared to placebo.                     | [7][8]    |
| Post-Bariatric Hypoglycemia | Improved glucose nadir, and reduced peak glucose and insulin levels.                    | [9][10]   |
| Healthy Volunteers          | Reduced postprandial blood<br>glucose and insulin levels in a<br>dose-dependent manner. | [10]      |

# **Experimental Protocols**



## **In Vitro SGLT1 Inhibition Assay**

A common method to determine the inhibitory activity of **Mizagliflozin** on SGLT1 involves the use of cells transiently expressing the transporter.



Click to download full resolution via product page

Workflow for in vitro SGLT1 inhibition assay.

#### Methodology:

- Cell Transfection: COS-7 cells, or a similar suitable cell line, are transiently transfected with a plasmid containing the coding sequence for human SGLT1.
- Cell Culture: The transfected cells are cultured for approximately 48 hours to allow for transporter expression.
- Inhibition Assay: The cells are incubated in an uptake buffer containing varying concentrations of **Mizagliflozin** and a radiolabeled substrate of SGLT1, such as <sup>14</sup>C-labeled α-methylglucopyranoside (AMG), for a defined period (e.g., 1 hour) at 37°C.
- Washing: The cells are washed to remove any unbound radiolabeled substrate.
- Measurement: The radioactivity within the cells is measured using a scintillation counter.



• Data Analysis: The inhibition constant (Ki) is calculated by analyzing the reduction in substrate uptake at different concentrations of **Mizagliflozin**.

## In Vivo Pharmacokinetic Study in Rats

The pharmacokinetic profile of **Mizagliflozin** has been characterized in rats following both intravenous and oral administration.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mizagliflozin Wikipedia [en.wikipedia.org]
- 4. Absorption, disposition, metabolism and excretion of [14C]mizagliflozin, a novel selective SGLT1 inhibitor, in rats PubMed [pubmed.ncbi.nlm.nih.gov]



- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Safety and efficacy of the sodium-glucose cotransporter 1 inhibitor mizagliflozin for functional constipation: a randomised, placebo-controlled, double-blind phase 2 trial -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 9. vogenx.com [vogenx.com]
- 10. vogenx.com [vogenx.com]
- To cite this document: BenchChem. [Mizagliflozin: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676609#mizagliflozin-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com